Semagacestat

概要

準備方法

セマガセスタットの合成は、市販の出発物質から始まり、複数の工程を伴います。主な工程には、ベンザゼピンコア構造の形成と、必要な置換基を導入するためのその後の官能基化が含まれます。合成経路は通常、以下を含みます。

- 環化反応によるベンザゼピンコアの形成。

- 置換反応による官能基の導入。

- 化合物の最終的な精製および単離 .

化学反応の分析

セマガセстатは、以下を含むさまざまな化学反応を受けます。

酸化: セマガセстатは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、セマガセスタットの官能基を修飾するために使用できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまなハロゲン化剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

セマガセстатは、アルツハイマー病における潜在的な治療的応用に関して広く研究されています。アミロイド前駆体タンパク質(APP)をアミロイドβペプチドに分解する酵素であるγセクレターゼを阻害することによって機能します。 セマガセстатは、アミロイドβの産生を減らすことによって、アルツハイマー病の特徴であるアミロイドプラークの形成を軽減することを目的としています .

アルツハイマー病研究における使用に加えて、セマガセстатは、成長ホルモン分泌促進受容体(GHS-R1a)の活性化を含む他の生体経路への影響についても調査されています。 この受容体は、成長ホルモン分泌やエネルギー恒常性など、さまざまな生理機能に関与しています .

科学的研究の応用

Phase I and II Trials

Initial studies assessed semagacestat's pharmacodynamics in healthy volunteers and patients with mild to moderate Alzheimer's disease. Results indicated a dose-dependent reduction in plasma Aβ levels; however, cerebrospinal fluid (CSF) Aβ levels did not show similar reductions . Notably, these trials also highlighted an increase in skin-related adverse effects, including rashes and changes in hair pigmentation .

Phase III Trials

The Phase III trials, particularly the IDENTITY study, involved 1,537 patients randomized to receive either this compound (100 mg or 140 mg) or placebo. The trial was halted prematurely due to findings that patients receiving this compound experienced significant cognitive decline compared to those on placebo. Specifically, cognitive assessments indicated worsening scores across all groups, with greater declines observed in those receiving higher doses of this compound .

Key Outcomes from Phase III Trials

| Outcome Measure | Placebo Group Change | 100 mg this compound Change | 140 mg this compound Change |

|---|---|---|---|

| ADAS-cog Score Change | -6.4 points | -7.5 points | -7.8 points |

| ADCS-ADL Score Change | -9.0 points | -10.5 points | -12.6 points |

| Adverse Events Reported | Lower incidence | Higher incidence | Highest incidence |

The trial results underscored a concerning safety profile for this compound, with increased reports of adverse events such as skin cancers and infections among treated patients .

Safety Profile

The safety analysis from the IDENTITY trial revealed several treatment-emergent adverse events (TEAEs) linked to this compound, including:

- Increased Risk of Skin Cancer : Notable reports of skin-related malignancies.

- Cognitive Decline : Significant worsening in cognitive function compared to placebo.

- Weight Loss : Patients on this compound experienced more pronounced weight loss.

- Other Adverse Events : Gastrointestinal issues and infections were more prevalent among those receiving this compound .

Conclusion and Implications

This compound's development has been halted due to its unfavorable risk-benefit profile and lack of efficacy in improving cognitive function in Alzheimer's disease patients. The findings from clinical trials have raised questions about the validity of the amyloid hypothesis as a therapeutic target for Alzheimer's disease treatment. Researchers have suggested that this compound may act as a "pseudo-inhibitor," complicating its classification as a true γ-secretase inhibitor .

Future research may focus on understanding the mechanisms behind these unexpected outcomes and exploring alternative approaches to modulate γ-secretase activity without eliciting severe adverse effects.

作用機序

セマガセстатは、γセクレターゼ酵素複合体を阻害することによって効果を発揮します。この酵素は、アミロイド前駆体タンパク質(APP)をアミロイドβペプチドに分解する役割を担います。 γセクレターゼを阻害することによって、セマガセстатは、アルツハイマー病におけるアミロイドプラークの主要な構成要素であるアミロイドβ40およびアミロイドβ42ペプチドの産生と分泌を減らします .

セマガセスタットの分子標的は、γセクレターゼ複合体の核心となる成分であるプレセニリンタンパク質です。 セマガセстатによるγセクレターゼの阻害は、アミロイドβの産生を減少させ、アミロイドカスケードの上流イベントを標的にします .

類似化合物との比較

セマガセстатは、以下のような他の化合物を含む、γセクレターゼ阻害剤のクラスに属します。

DAPT(N- [N-(3,5-ジフルオロフェナシル)-L-アラニル]-S-フェニルグリシンt-ブチルエステル): アルツハイマー病研究で使用される別のγセクレターゼ阻害剤。

LY-411575: 類似の作用機序を持つ強力なγセクレターゼ阻害剤。

BMS-708163(アバガセстат): アルツハイマー病における潜在的な治療効果について調査されているγセクレターゼ阻害剤.

これらの化合物と比較して、セマガセстатは、第3相臨床試験に入った最初のγセクレターゼ阻害剤の1つでした。 しかし、その開発は、臨床試験における有害事象と有効性の欠如のために中止されました .

生物活性

Semagacestat (LY-450139) is a γ-secretase inhibitor that was developed by Eli Lilly as a potential treatment for Alzheimer's disease (AD). Its primary mechanism involves inhibiting the cleavage of amyloid precursor protein (APP), which is crucial in the production of amyloid-beta (Aβ) peptides implicated in AD pathology. This article explores the biological activity of this compound, focusing on its effects on Aβ levels, cognitive outcomes, and clinical findings from various studies.

This compound operates by inhibiting γ-secretase, an enzyme complex responsible for the final cleavage of APP, leading to reduced production of Aβ peptides. The compound has shown a three-fold greater potency in inhibiting APP cleavage compared to Notch cleavage, which is significant as Notch signaling is essential for various cellular functions including neurogenesis and neuronal survival .

Key Effects on Aβ Levels

- In vitro and Animal Studies : this compound has been shown to reduce Aβ levels in plasma, cerebrospinal fluid (CSF), and brain tissues across various animal models including transgenic mice and dogs. Specifically, it significantly decreased newly generated Aβ in a dose-dependent manner .

- Clinical Findings : In a Phase I study involving healthy subjects, this compound administration resulted in a maximal reduction of plasma Aβ levels by 40% at higher doses. However, this effect was transient, with levels returning to baseline within hours .

Phase III IDENTITY Trial

The IDENTITY trial was pivotal in evaluating this compound's efficacy in patients with mild-to-moderate AD. This double-blind, placebo-controlled study enrolled 1,500 participants and aimed to assess cognitive function alongside biological markers related to AD.

Findings from the IDENTITY Trial

- Cognitive Decline : Contrary to expectations, patients receiving this compound exhibited significantly worsened cognitive function compared to those on placebo. This decline was unexpected given the drug's ability to reduce Aβ levels .

- Adverse Effects : The trial was terminated early due to concerns over cognitive impairment and other adverse effects associated with treatment .

Case Study Insights

A notable case study involved a 64-year-old female patient enrolled in a this compound clinical trial. She received a daily dose of 140 mg for approximately 76 weeks. Despite initial reductions in Aβ levels, her cognitive function continued to decline over the treatment period, as evidenced by decreasing scores on the Mini Mental State Examination (MMSE) .

| Time Point | MMSE Score | CDR Score | ADAS-Cog Score |

|---|---|---|---|

| Screening | 27/30 | 1 | 26 |

| April 2007 | 25/30 | - | - |

| February 2008 | 19/30 | - | - |

| June 2010 | 8/30 | 3 | 74 |

Peripheral and Central Effects

Research indicates that while this compound effectively reduces peripheral Aβ levels, it paradoxically increases certain intracellular byproducts due to its inhibition of γ-secretase . This dual effect raises questions about its overall therapeutic potential.

Neuropathological Assessments

Post-mortem analyses of patients treated with this compound revealed no significant changes in APP or γ-secretase substrate levels compared to untreated AD patients. This suggests that while this compound can lower Aβ production, it may not translate into meaningful clinical benefits or alterations in disease progression .

特性

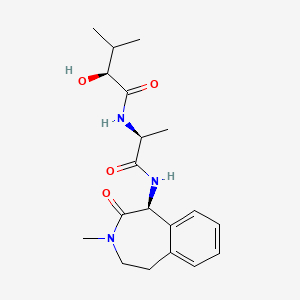

IUPAC Name |

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXWXXPNHIWQHW-RCBQFDQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235740 | |

| Record name | LY 450139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425386-60-3, 866488-53-1 | |

| Record name | Semagacestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425386-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 450139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semagacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY 450139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMAGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。